Biphenomycin A
Description
Historical Context of Discovery and Isolation from Microbial Sources
The journey of Biphenomycin A began with its isolation from specific microbial strains, marking a significant step in the exploration of novel antibiotics.
This compound was first isolated from the culture broth of Streptomyces griseorubiginosus strain No. 43708. medkoo.comnih.gov This soil-dwelling bacterium is known for producing a variety of secondary metabolites. mdpi.com The production of this compound by this strain was a key finding, and it was later discovered that its yield could be enhanced through mixed cultivation with Pseudomonas maltophilia 1928. asm.org This co-culture system suggests a precursor of this compound is produced by S. griseorubiginosus, which is then converted to the final compound by the partner strain. asm.org
Structurally, this compound is classified as a cyclic peptide antibiotic. nih.govmedchemexpress.com It is unique due to the presence of a biphenyl (B1667301) moiety integrated into a 15-membered ring. asm.orgnih.gov Along with this compound (C₂₃H₂₈N₄O₈), a related compound, Biphenomycin B (C₂₃H₂₈N₄O₇), was also isolated from the same bacterial strain. nih.gov A precursor in the mixed culture, designated Biphenomycin C, was also identified. nih.gov
Isolation from Streptomyces griseorubiginosus Strains
Significance of this compound in the Context of Antibiotic Discovery and Development
The discovery of this compound is significant, particularly in the era of increasing antibiotic resistance. It has shown potent in vitro and in vivo activity, especially against Gram-positive bacteria. nih.govrsc.org The period between the 1940s and 1960s is often referred to as the "golden age of antibiotics" due to the rapid discovery of new compounds. ourworldindata.org The continued exploration of natural products like this compound from sources such as Streptomyces is crucial for finding new therapeutic agents. oup.com The unique cyclic peptide structure of this compound offers a different scaffold compared to many existing antibiotics, which is of interest for overcoming resistance mechanisms. nih.govresearchgate.net
Structural Elucidation Methodologies Employed in Initial Characterization
The determination of this compound's complex structure was accomplished through a combination of spectroscopic and chemical methods. nih.gov Key techniques included:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional and two-dimensional NMR techniques were instrumental in piecing together the connectivity and stereochemistry of the molecule. nih.govacs.org
Mass Spectrometry (MS): This technique was used to determine the molecular formula of the compound. scribd.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These methods provided information about the functional groups present in the molecule. uib.no
These analytical methods, combined with chemical degradation studies, allowed for the complete structural assignment of this compound and its related compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H28N4O8 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
14-amino-11-(3-amino-2-hydroxypropyl)-5,7,17-trihydroxy-10,13-dioxo-9,12-diazatricyclo[14.3.1.12,6]henicosa-1(20),2(21),3,5,16,18-hexaene-8-carboxylic acid |
InChI |
InChI=1S/C23H28N4O8/c24-9-13(28)8-16-22(33)27-19(23(34)35)20(31)14-6-11(2-4-18(14)30)10-1-3-17(29)12(5-10)7-15(25)21(32)26-16/h1-6,13,15-16,19-20,28-31H,7-9,24-25H2,(H,26,32)(H,27,33)(H,34,35) |
InChI Key |
WLDNIJQYEWSPFC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)NC(C(=O)NC(C(C2=C(C=CC(=C2)C3=CC1=C(C=C3)O)O)O)C(=O)O)CC(CN)O)N |
Origin of Product |
United States |
Biosynthesis and Biotechnological Production of Biphenomycin a
Microbial Origin and Natural Producers
Biphenomycin A is a cyclic peptide antibiotic that was first isolated from the cultured broth of Streptomyces griseorubiginosus strain No. 43708. nih.gov This discovery was the result of a screening program that utilized mixed cultures of actinomycetes and bacteria to identify new antibiotics. bioline.org.br In this system, it was observed that Streptomyces griseorubiginosus No. 43708 produced a precursor to this compound, along with small quantities of the final compound. bioline.org.br The conversion of this precursor into this compound was carried out by a co-cultured bacterium, Pseudomonas maltophilia No. 1928. bioline.org.br
Another known natural producer of a related compound is Amycolatopsis sp. strain ATCC 39116, which is known for its ability to degrade plant biomass, including lignin. nih.gov While not a direct producer of this compound, this strain possesses enzymes such as laccases that are involved in the modification of aromatic compounds, a key feature of the Biphenomycin structure. nih.govuniprot.org The table below lists the primary microbial sources associated with this compound production.
| Microbial Producer | Role in Production |
| Streptomyces griseorubiginosus No. 43708 | Produces the precursor of this compound and small amounts of this compound. nih.govbioline.org.brmedchemexpress.com |
| Pseudomonas maltophilia No. 1928 | Converts the precursor to this compound. bioline.org.brnih.gov |
| Amycolatopsis sp. ATCC 39116 | Produces enzymes relevant to the modification of aromatic precursors. nih.govuniprot.org |
Biosynthesis Pathway Investigations
Role of Mixed Cultures in this compound Accumulation
The production of this compound is significantly enhanced in a mixed culture system. bioline.org.brnih.gov The accumulation of this compound is stimulated when Streptomyces griseorubiginosus 43708 is co-cultured with Pseudomonas maltophilia 1928. nih.gov This stimulatory effect is attributed to the enzymatic activity present in P. maltophilia. nih.gov In this symbiotic-like relationship, S. griseorubiginosus is responsible for synthesizing a precursor molecule, which is then released into the culture broth. bioline.org.brnih.gov Subsequently, P. maltophilia modifies this precursor to yield the final this compound compound. bioline.org.brnih.gov This co-culture strategy has been a key observation in understanding the biosynthesis of this antibiotic. steel.ac
Identification of Precursor Conversion and Enzymatic Activity
Subsequent research has identified the precursor produced by Streptomyces griseorubiginosus as Biphenomycin C. steel.ac The conversion of Biphenomycin C to this compound is facilitated by an enzyme produced by Pseudomonas maltophilia. steel.ac This enzymatic modification is a critical step in the biosynthesis of the final active antibiotic. While the specific enzyme from P. maltophilia has not been fully characterized in the provided context, the involvement of oxidative enzymes like laccases from other actinomycetes such as Amycolatopsis sp. in modifying similar aromatic structures suggests a potential mechanism. nih.govuniprot.org
Optimization Strategies for Enhanced this compound Production in Fermentation Systems
The understanding of the mixed-culture dependency of this compound production opens avenues for optimizing its yield in fermentation systems. A primary strategy involves co-culturing Streptomyces griseorubiginosus 43708 with Pseudomonas maltophilia 1928 to maximize the conversion of the precursor to the final product. nih.gov
Further optimization could be achieved through metabolic engineering of the producer strains. For instance, enhancing the expression of the biosynthetic genes for the Biphenomycin C precursor in S. griseorubiginosus could increase the substrate availability for the conversion step. Similarly, identifying and overexpressing the specific enzyme from P. maltophilia responsible for the conversion would be a direct approach to boost production.
Another potential strategy involves the heterologous expression of the entire biosynthetic pathway in a single, genetically tractable host. This would eliminate the need for a mixed-culture system, simplifying the fermentation process and potentially increasing yields by ensuring the proximity of the precursor-producing and converting enzymes.
| Strategy | Description |
| Mixed-Culture Fermentation | Co-culturing Streptomyces griseorubiginosus and Pseudomonas maltophilia to facilitate the natural biosynthetic process. nih.gov |
| Metabolic Engineering | Overexpression of precursor biosynthetic genes in S. griseorubiginosus and/or the converting enzyme in P. maltophilia. |
| Heterologous Expression | Transferring the complete biosynthetic pathway into a single, optimized host organism for streamlined production. |
Synthetic Chemistry Approaches to Biphenomycin a and Its Analogues
Total Synthesis Strategies for Biphenomycin A and Related Compounds (e.g., Biphenomycin B)
The total synthesis of this compound and B has been a subject of considerable research, leading to the development of multiple convergent and flexible synthetic routes. These strategies often hinge on a few key transformations to construct the complex macrocyclic and stereochemically rich structure.
Enantioselective Methodologies in Stereocenter Construction
The presence of multiple stereogenic centers in this compound necessitates precise control over stereochemistry during its synthesis. Researchers have employed various enantioselective methods to establish these stereocenters with high fidelity.
One notable approach involves the use of catalytic asymmetric hydrogenation . For the synthesis of this compound, two of the five stereogenic centers were created through the enantioselective hydrogenation of didehydroamino acids using a rhodium-DIPAMP catalyst. researchgate.net The stereocenters of the α-amino-β-hydroxy unit were established either by enantioselective hydrogenation with a ruthenium-BINAP catalyst or via a stereoselective aldol (B89426) condensation. researchgate.net A double catalytic asymmetric hydrogenation protocol has also been a key feature in a scalable synthesis of the desoxy-biphenomycin B core. acs.orgscispace.comacs.orgacs.org
Another powerful strategy is the use of chiral auxiliaries . The synthesis of complex natural products bearing quaternary carbon stereocenters has been advanced by the development of efficient chiral catalysts for various asymmetric reactions. rsc.org While not explicitly detailed for this compound in the provided context, such methods are a cornerstone of modern asymmetric synthesis. brynmawr.edunih.gov
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki–Miyaura) in Biphenyl (B1667301) Moiety Formation
The formation of the central biphenyl moiety is a critical step in the synthesis of Biphenomycins. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling , have proven to be highly effective for this transformation. researchgate.netdntb.gov.uanih.gov This reaction's tolerance of various functional groups and mild reaction conditions make it ideal for use in complex natural product synthesis. libretexts.orgnobelprize.org
In several total syntheses of Biphenomycin B, the Suzuki-Miyaura reaction has been employed as a key step to construct the biaryl bridge. rsc.orgnih.govnih.gov One flexible synthesis of Biphenomycin B highlights a Suzuki coupling reaction of a free carboxylic acid. researchgate.net A scalable synthesis of the desoxy-biphenomycin B core also utilized a Suzuki coupling between a bromoaryl component and a boronic acid. acs.org The efficiency of these reactions has been enhanced by the development of specialized dialkylbiaryl phosphine (B1218219) ligands for the palladium catalyst. nih.gov
Alternative palladium-catalyzed methods have also been explored. A synthesis of a Biphenomycin B analogue employed a double Heck coupling procedure. rsc.org The Stille cross-coupling has also been utilized in an approach to the biaryl key intermediate of a Biphenomycin B total synthesis. researchgate.net
| Coupling Reaction | Key Features | Reference |
| Suzuki-Miyaura Coupling | Formation of the biphenyl moiety from a bromoaryl and a boronic acid. Tolerant of various functional groups. | researchgate.netacs.orgrsc.org |
| Heck Coupling | Used in the synthesis of a Biphenomycin B analogue. | rsc.org |
| Stille Coupling | Employed in an alternative approach to the biaryl intermediate. | researchgate.net |
Macrolactamization and Cyclic Peptide Formation Strategies
The final ring-closing step to form the macrocyclic structure of this compound and its analogues is typically achieved through macrolactamization . nih.gov This intramolecular amide bond formation is a critical and often challenging step in the synthesis of cyclic peptides.
Several strategies have been successfully applied. One approach involves the activation of a carboxylic acid, which then reacts with an amine to form the lactam. nih.gov A flexible total synthesis of Biphenomycin B reported a high-yielding macrolactamization step. rsc.org In a scalable synthesis of the desoxy-biphenomycin B core, macrolactamization was a key part of the retrosynthetic concept. acs.orgscispace.comacs.orgacs.org This particular synthesis involved the activation of a carboxylic acid as a pentafluorophenyl (PFP) ester, followed by removal of a Boc protecting group and subsequent ring closure. acs.org The efficiency of various coupling reagents in promoting cyclization has been compared, with reagents based on 1-hydroxy-7-azabenzotriazole (B21763) showing high effectiveness and reduced racemization. researchgate.net
Scalable Synthesis Protocols for Biphenomycin B Core Structures
The development of scalable synthetic routes is crucial for producing sufficient quantities of Biphenomycin B and its analogues for further research and potential therapeutic applications. A notable achievement in this area is the kilogram-scale synthesis of the protected cyclic tripeptide desoxy-biphenomycin B. acs.orgscispace.comacs.orgmolaid.com
Rational Design and Synthesis of this compound Analogues and Derivatives
The ability to synthesize this compound and its core structures has opened the door for the rational design and synthesis of novel analogues. hku.hk The goal of these efforts is often to explore structure-activity relationships, improve biological activity, and enhance pharmacokinetic properties.
The flexible nature of the total synthesis routes allows for the modification of various parts of the molecule. researchgate.netnih.gov For instance, the central amino acid has been exchanged to study the influence of its polar side chain on the inhibition of bacterial translation. researchgate.net
Diversification through Non-Natural Amino Acid Incorporation
A powerful strategy for creating this compound analogues is the incorporation of non-natural amino acids . qyaobio.comgoogle.com These synthetic building blocks can introduce novel functionalities, conformational constraints, and metabolic stability. qyaobio.commdpi.com
The incorporation of non-natural amino acids can lead to peptides with enhanced stability and functionality. qyaobio.com For example, replacing natural amino acids with modifications like cis-4-amino-L-proline can significantly affect the peptide's stereochemistry and receptor affinity. mdpi.com While specific examples of non-natural amino acid incorporation into this compound were not detailed in the provided search results, the general principles of peptide modification suggest this is a viable and promising approach for generating diverse analogues. plos.org The synthesis of a Biphenomycin B analogue has been reported where L-lysine was incorporated as the middle amino acid residue. rsc.org
Chemo-Enzymatic Approaches in Analog Synthesis
A comprehensive review of existing scientific literature reveals a notable absence of published research on the specific application of chemo-enzymatic methods for the synthesis of this compound analogues. While the total synthesis of this compound and its congener, Biphenomycin B, has been accomplished through purely chemical routes, the integration of enzymatic transformations for the generation of structural analogues of this compound remains an unexplored area of research.
Chemical synthesis strategies, such as those employing the Suzuki coupling reaction, have been central to the construction of the core biphenyl structure of the biphenomycins. researchgate.netnih.govrsc.org These methods have also allowed for the preparation of a number of derivatives, primarily through the variation of amino acid residues within the cyclic peptide backbone. nih.gov However, these approaches are distinct from chemo-enzymatic strategies, which are characterized by the deliberate use of enzymes to catalyze specific, often stereoselective, reactions within a synthetic sequence.
The broader field of chemo-enzymatic synthesis has seen significant advancements, with enzymes being employed for the production of a wide array of complex molecules, including various peptide and nucleoside analogues. nih.govworktribe.comnih.govnih.govmdpi.comuva.nl These methodologies leverage the high selectivity and efficiency of biocatalysts to perform transformations that can be challenging to achieve with conventional chemical reagents. nih.gov Despite the potential benefits of applying such approaches to a molecule with the structural complexity of this compound, there is currently no available data or research detailing the use of enzymes for the targeted synthesis of its analogues.
Therefore, this section cannot provide detailed research findings, data tables, or specific examples of chemo-enzymatic approaches in the synthesis of this compound analogues, as no such studies have been reported in the peer-reviewed scientific literature to date. The development of such methods represents a potential future avenue for the diversification of the biphenomycin scaffold.
Molecular Mechanisms of Action of Biphenomycin a
Elucidation of Specific Biochemical Interactions and Molecular Targets
The primary molecular target of the biphenomycin class of antibiotics is within the bacterial translation apparatus. nih.gov Studies involving Biphenomycin B, a closely related analog, and its derivatives have been instrumental in pinpointing the mechanism of action to the inhibition of bacterial protein biosynthesis. nih.govresearchgate.net These investigations have shown that modifications to the compound's structure directly impact its efficacy in halting translation, confirming that its antibacterial properties are a direct result of its interaction with the ribosomal machinery or its associated factors. nih.govresearchgate.net The specific target has been identified as the elongation factor Tu (EF-Tu), a critical protein for the elongation phase of protein synthesis. patsnap.comnih.gov By binding to EF-Tu, biphenomycins effectively halt the protein production line, leading to bacterial growth inhibition.
Inhibition of Bacterial Protein Synthesis
Biphenomycin A exerts its antibacterial effect by inhibiting the elongation stage of protein synthesis. nih.govresearchgate.net This complex process involves the stepwise addition of amino acids to a growing polypeptide chain, orchestrated by the ribosome. Biphenomycin's interference with this pathway is precise, targeting one of the key molecular players responsible for ensuring the accuracy and continuation of translation.
The specific molecular target of biphenomycin and related antibiotics is the bacterial elongation factor Tu (EF-Tu). patsnap.comnih.gov EF-Tu is a GTPase protein that plays an indispensable role in delivering the correct aminoacyl-tRNA (aa-tRNA) to the A-site of the ribosome during the elongation cycle. patsnap.com Antibiotics that target EF-Tu typically operate via one of two primary mechanisms:
Mechanism 1: Stalling on the Ribosome: Some antibiotics, like kirromycin, bind to the EF-Tu protein in such a way that after EF-Tu delivers the aa-tRNA and hydrolyzes its GTP to GDP, it becomes locked onto the ribosome. nih.govwikipedia.org This prevents the dissociation of the EF-Tu-GDP complex, causing a permanent traffic jam on the ribosome and halting any further elongation. nih.gov
Mechanism 2: Preventing aa-tRNA Binding: Other antibiotics, such as pulvomycin, bind to EF-Tu and prevent it from forming the crucial ternary complex with GTP and an aminoacyl-tRNA in the first place. nih.gov By blocking this interaction, EF-Tu is incapacitated and cannot perform its function of transporting amino acids to the ribosome. nih.gov
This compound's action falls within this framework of EF-Tu inhibition, effectively shutting down the elongation factor's function and, consequently, protein synthesis.
A direct consequence of targeting and inhibiting EF-Tu is the blockade of aminoacyl-tRNA entry into the ribosomal A-site. patsnap.com The A-site (or Aminoacyl site) is the ribosome's "landing pad" for incoming aa-tRNA molecules, which carry the next amino acid to be added to the polypeptide chain. libretexts.org The EF-Tu•GTP•aa-tRNA ternary complex is specifically designed to fit into this site. patsnap.com By inhibiting EF-Tu, this compound ensures that this delivery vehicle never arrives. This prevents the aa-tRNA from binding to the A-site, leaving the ribosome stalled with an empty A-site and unable to proceed with translation. libretexts.orgmhmedical.com This mechanism is distinct from other antibiotics like tetracyclines, which also block the A-site but do so by binding directly to the 30S ribosomal subunit, physically obstructing the site rather than inhibiting the delivery factor. mhmedical.com
Targeting the Thermo-Unstable Elongation Factor (EF-Tu)
Comparative Analysis with Other Ribosome-Targeting Antibiotics (e.g., Puromycin)
The mechanism of this compound can be better understood when compared to other antibiotics that target the ribosome, such as Puromycin (B1679871). While both are potent inhibitors of protein synthesis, their modes of action are fundamentally different.
Puromycin functions as a structural mimic of the 3' end of an aminoacyl-tRNA, specifically tyrosinyl-tRNA. wikipedia.org Due to this resemblance, it can enter the ribosomal A-site just like a normal aa-tRNA. wikipedia.org The ribosome's peptidyltransferase center then catalyzes the formation of a peptide bond between the growing polypeptide chain (located in the P-site) and the puromycin molecule. wikipedia.org However, because puromycin's structure lacks the necessary components for the subsequent translocation step and contains a stable amide bond instead of a cleavable ester bond, the newly formed peptidyl-puromycin molecule dissociates from the ribosome. wikipedia.org This results in the premature termination of translation and the release of truncated, non-functional polypeptide fragments. wikipedia.org
In essence, Puromycin deceives the ribosome into incorporating it into the nascent peptide chain, thereby acting as a chain terminator. This compound, in contrast, does not act on the peptidyltransferase center or mimic a tRNA; instead, it disables the delivery system (EF-Tu) that brings the tRNA building blocks to the ribosome.
| Feature | This compound | Puromycin |
| Molecular Target | Elongation Factor Tu (EF-Tu) | Ribosomal A-Site (Peptidyltransferase Center) |
| Mechanism | Inhibits EF-Tu, preventing delivery of aminoacyl-tRNA to the A-site. | Mimics aminoacyl-tRNA, is incorporated into the peptide chain, and causes premature termination. |
| Effect on Ribosome | Stalls the ribosome by preventing the binding of a new aa-tRNA. | Causes release of the incomplete polypeptide chain from the ribosome. |
| Nature of Inhibition | Halts the elongation cycle. | Acts as a chain-terminator. |
This table provides a comparative overview of the mechanisms of action for this compound and Puromycin.
Implications of Mechanism for Broad-Spectrum Activity against Bacterial Pathogens
The molecular target of this compound, the elongation factor EF-Tu, is highly conserved across a wide range of bacterial species, making it an attractive target for developing broad-spectrum antibiotics. patsnap.com However, the initial characterization of this compound revealed potent activity primarily against Gram-positive bacteria. nih.gov This suggests that while the intracellular target is present in many bacteria, the ability of the antibiotic to reach that target is a significant barrier.
The primary obstacle for broad-spectrum activity is often the complex outer membrane of Gram-negative bacteria, which is rich in lipopolysaccharides and can prevent many compounds from entering the cell. frontiersin.org The implication is that the intrinsic activity of this compound is not the limiting factor, but rather its penetration into the bacterial cell.
This hypothesis is supported by research on novel synthetic biphenomycin compounds. For instance, a derivative known as AIC102827 was shown in a mouse mastitis model to be effective against not only the Gram-positive Staphylococcus aureus and Streptococcus uberis but also the Gram-negative Escherichia coli. This demonstrated that modifications to the parent biphenomycin structure could overcome the permeability barrier of Gram-negative bacteria, confirming the potential for this class of antibiotics to achieve broad-spectrum activity.
Preclinical Biological Activities of Biphenomycin a and Its Analogues
Antimicrobial Spectrum and Efficacy in In Vitro Models
Biphenomycin A and its related compounds have been the subject of in vitro studies to determine their spectrum of antimicrobial activity. The range of microorganisms susceptible to these peptide antibiotics has been characterized by testing their efficacy against various bacterial strains. wikipedia.org
Activity against Gram-Positive Bacterial Strains
This compound and its analogue Biphenomycin B have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Research has highlighted that this compound is a highly potent antibiotic against Gram-positive bacteria, including strains that are resistant to β-lactam antibiotics. rsc.org Studies on Biphenomycin B also confirm its activity against Gram-positive bacteria.
In vitro evaluations of a novel biphenomycin compound, AIC102827, have provided specific minimum inhibitory concentration (MIC) values against key Gram-positive pathogens responsible for bovine mastitis. researchgate.netdovepress.com The MIC for Staphylococcus aureus (Newbould 305 strain) was determined, showcasing the compound's inhibitory potential. researchgate.net Similarly, its activity was quantified against Streptococcus uberis, another significant Gram-positive mastitis pathogen. researchgate.netdovepress.com
Activity against Gram-Negative Bacterial Strains
While the primary strength of this compound lies in its anti-Gram-positive action, related compounds have shown efficacy against Gram-negative bacteria. nih.gov Specifically, Biphenomycin B has been described as a highly potent antibiotic against Gram-negative bacteria, including those resistant to β-lactam antibiotics. rsc.org
The biphenomycin compound AIC102827 was also tested against the Gram-negative bacterium Escherichia coli (P4:O32 strain). researchgate.net The determination of its MIC value in vitro indicated that antimicrobial activity was expected against this pathogen, although it was found to be less susceptible than the Gram-positive strains tested. researchgate.netresearchgate.net
Table 1: In Vitro Antimicrobial Efficacy (MIC Values) of Biphenomycin Compound AIC102827
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus Newbould 305 | Gram-Positive | 8 |
| Streptococcus uberis NADC C1 | Gram-Positive | 8 |
| Escherichia coli P4:O32 | Gram-Negative | 32 |
Data sourced from a study evaluating the antimicrobial efficacy of the novel biphenomycin compound AIC102827. researchgate.netresearchgate.net
Evaluation of Antimicrobial Efficacy in In Vivo Animal Models
The therapeutic potential of biphenomycin compounds has been assessed in animal infection models to bridge the gap between in vitro activity and in vivo efficacy.
Application in Experimental Murine Mastitis Models (e.g., Staphylococcus aureus, Streptococcus uberis, Escherichia coli infections)
A significant in vivo application for a novel biphenomycin compound, AIC102827, has been demonstrated in an experimental mouse model of bovine mastitis. ugent.benih.gov This model is considered a valuable preliminary step for studying bovine mastitis before progressing to more complex and costly studies in cows. nih.gov The study assessed the efficacy of the compound against three major pathogens that cause mastitis: Staphylococcus aureus, Streptococcus uberis, and Escherichia coli. researchgate.netugent.be
The research determined the effective dose (ED50) required to achieve a significant reduction in bacterial counts within the infected mammary glands. researchgate.net Results showed that intramammary application of AIC102827 was most efficient against Staphylococcus aureus. ugent.benih.gov The compound also effectively reduced the bacterial growth of Streptococcus uberis and Escherichia coli, indicating its potential as a broad-spectrum agent for treating mastitis caused by staphylococcal, streptococcal, and coliform bacteria. researchgate.netugent.be The study successfully demonstrated a dose-dependent reduction in bacterial load for all three pathogens 14 hours after treatment. researchgate.net
Table 2: In Vivo Efficacy (ED50) of Biphenomycin Compound AIC102827 in a Murine Mastitis Model
| Pathogen | Type | ED50 (µ g/gland ) |
| Staphylococcus aureus Newbould 305 | Gram-Positive | 45 |
| Streptococcus uberis NADC C1 | Gram-Positive | 215 |
| Escherichia coli P4:O32 | Gram-Negative | 130 |
ED50 represents the dose required to reduce bacterial counts by 50% compared to the untreated control group. researchgate.net
Investigations into Other Biological Activities
Beyond their antimicrobial properties, related peptide compounds are often explored for other therapeutic applications, including anticancer activity.
Exploration of Anticancer Activity in Cell-Based Assays (referencing related compound studies)
While direct and extensive studies focusing on the anticancer activity of this compound are not widely published, the methodologies for evaluating such potential in related compounds are well-established. The exploration of anticancer properties typically involves cell-based functional assays that measure the effect of a compound on cancer cells. oncolines.com
A primary method is the in vitro cell proliferation assay, such as the MTT or MTS assay, which is broadly used for preliminary screening of natural and synthetic compounds against various human tumor cell lines. researchgate.netnih.gov These colorimetric assays provide an indication of a compound's cytotoxicity by measuring cell viability. nih.govbiomedpharmajournal.org For example, studies on other natural product extracts have used these assays to determine the IC50 values against cell lines like the breast cancer cell line MCF-7 and the cervical cancer cell line HeLa. biomedpharmajournal.org
Further investigation into a compound's mechanism of action may involve more specific assays. researchgate.net Kinase inhibition assays are common, as kinases are crucial enzymes in physiological processes, and their inhibitors often exhibit anticancer activity. nih.gov Additionally, co-culture assays involving cancer and immune cells can be used to study the effects of compounds in the context of cancer immunotherapy. oncolines.com The development of dual-acting agents, which combine antimicrobial and antiproliferating properties, is also an area of research for related compounds, where a molecule might target both bacterial ribosomes and cancer cells. mdpi.com Such approaches provide a framework for the potential future investigation of this compound and its analogues as anticancer agents.
Enzyme Inhibition Studies (general research methodologies)wikipedia.org
The investigation of a compound's effect on enzyme activity is a cornerstone of preclinical research, providing critical insights into its potential mechanism of action and therapeutic relevance. numberanalytics.commdpi.com Enzymes are biological catalysts essential for countless metabolic processes, and their inhibition can modulate physiological pathways implicated in disease. thermofisher.com Enzyme inhibition studies are laboratory procedures designed to measure the extent to which a molecule, such as this compound or its analogues, can reduce the activity of a specific enzyme. rsc.org These assays are fundamental for determining the potency and mechanism of inhibitors. rsc.orgmdpi.com
General research methodologies for studying enzyme inhibition typically involve measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the potential inhibitor. rsc.org The reaction rate is monitored by quantifying the depletion of a substrate or the formation of a product over time. rsc.org The most common techniques employed are spectroscopic, including spectrophotometric and fluorometric assays, due to their high sensitivity and suitability for high-throughput screening. rsc.organtibodiesinc.com
In a typical spectrophotometric assay, the course of the reaction is followed by measuring changes in the absorbance of light by the reaction mixture. rsc.org Alternatively, fluorescence-based assays measure changes in fluorescence, which can be highly sensitive. antibodiesinc.comsigmaaldrich.com These assays often use a substrate that is chemically modified to become chromogenic (color-producing) or fluorogenic (fluorescence-producing) upon being processed by the enzyme. antibodiesinc.comnih.gov
The data generated from these assays are used to determine key kinetic parameters. numberanalytics.com One of the most common metrics for inhibitor potency is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to decrease the enzyme's activity by 50%. slideshare.net Further kinetic studies can elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive, by analyzing the enzyme's reaction rates at varying concentrations of both the substrate and the inhibitor. mdpi.comresearchgate.net
In the context of the biphenomycin family, synthetic work has been directed toward creating analogues for biological evaluation. For instance, various derivatives of Biphenomycin B have been synthesized to study their influence on the inhibition of bacterial translation, a complex process involving numerous enzymes. nih.gov A specific study utilized a fluorescence polarisation assay to evaluate a Biphenomycin B analogue against the FK506-binding protein 12 (FKBP12), an enzyme with peptidyl-prolyl isomerase activity. nih.gov This assay demonstrated that the analogue possessed low micromolar activity against the enzyme. nih.gov
Another relevant enzymatic process, though not an inhibition study, is the biosynthesis of this compound itself. Research has shown that in mixed cultures, Streptomyces griseorubiginosus produces a precursor, Biphenomycin C. nih.gov An enzyme produced by a co-cultured partner, Pseudomonas maltophilia, then converts Biphenomycin C into the active this compound. slideshare.netnih.gov
The findings from enzyme inhibition studies are typically presented in data tables to summarize the compound's activity against various targets.
Table 1: Example of Enzyme Inhibition Data for a Biphenomycin Analogue
| Compound | Target Enzyme | Assay Type | Result | Reference |
|---|
Structure Activity Relationship Sar Studies of Biphenomycin a
Identification of Key Structural Determinants for Biological Efficacy
Biphenomycin A is a unique cyclic peptide antibiotic characterized by a 15-membered ring that includes a biphenyl (B1667301) moiety. nih.gov Its potent antibacterial activity, particularly against Gram-positive bacteria, is intrinsically linked to its distinct structural features. nih.gov The process of identifying which parts of the molecule are essential for its biological action is a fundamental aspect of medicinal chemistry. aragen.com
Key structural determinants for the biological efficacy of peptide antibiotics like this compound often include:
The cyclic nature of the peptide: Macrocyclization can enhance stability against proteases and lock the molecule in a bioactive conformation, which can improve binding affinity to its target. researchgate.net
Specific amino acid residues: The type, sequence, and stereochemistry of the amino acids within the peptide ring are critical. The side chains of these residues can be involved in direct interactions with the biological target.
The biphenyl moiety: This large, rigid structural element is a defining feature of biphenomycins and is crucial for their activity. nih.gov
Functional groups: The presence and positioning of specific functional groups, such as hydroxyl or amino groups, on the amino acid side chains or the biphenyl core can significantly influence activity. openaccessjournals.com
Research into related cyclic peptides has shown that modifications to these key areas can lead to significant changes in antimicrobial potency. For instance, in other antimicrobial peptides (AMPs), altering the charge and hydrophobicity through amino acid substitution can dramatically affect their ability to interact with and disrupt bacterial membranes. mdpi.com
Impact of Peptide Backbone Modifications on Antimicrobial Potency
Studies on biphenomycin B, a closely related analog, have demonstrated that the liberal exchange of the central amino acid is possible, providing a means to study the influence of the polar side chain on activity. researchgate.netnih.gov This suggests that the peptide backbone of biphenomycins offers a scaffold that can be chemically modified to modulate biological function.
General strategies for peptide backbone modification that have been explored in other cyclic antimicrobial peptides include:
Amino Acid Substitution: Replacing specific amino acids can alter properties like hydrophobicity, charge, and hydrogen bonding capacity, which are crucial for antimicrobial activity. mdpi.com For example, introducing tryptophan or phenylalanine residues has been shown to increase the antimicrobial properties of some peptides. mdpi.com
Cyclization Strategy: The method and point of cyclization can affect the ring's strain and conformation, thereby influencing biological efficacy. researchgate.net
Dimerization: Linking two peptide monomers can lead to enhanced antimicrobial activity. Studies on the KR-12 peptide showed that backbone-cyclized dimers exhibited improved potency compared to the monomeric form.
These examples from the broader field of antimicrobial peptides highlight the potential avenues for modifying the this compound backbone to enhance its therapeutic properties.
Role of the Biphenyl Moiety in Target Binding and Activity
The biphenyl moiety is a distinctive and essential structural feature of the biphenomycins, playing a critical role in their biological activity. nih.govresearchgate.net This rigid, aromatic core is part of the 15-membered macrocycle and is fundamental to the molecule's interaction with its biological target. nih.gov
The significance of the biphenyl group is underscored by the synthetic strategies developed for biphenomycins, where the construction of this biaryl linkage is a key step, often achieved through methods like the Suzuki-Miyaura coupling reaction. researchgate.netacs.orgrsc.orgmdpi.com The presence of this large, hydrophobic surface area is believed to be crucial for binding to the target, which for biphenomycins is the bacterial ribosome. researchgate.netnumberanalytics.com
The interaction between a drug molecule and its receptor is a primary determinant of its potency. openaccessjournals.com The biphenyl moiety likely contributes significantly to the binding affinity of this compound for its target, fitting into a specific pocket or interface on the ribosome. openaccessjournals.comnumberanalytics.com The precise orientation of the two phenyl rings relative to each other, as well as the substituents on these rings, can influence the strength and specificity of this binding.
In the broader context of drug design, biaryl linkages are recognized as important structural motifs for modulating protein-protein interactions. researchgate.net The rigidity and defined conformation that the biphenyl group imparts on the this compound macrocycle are likely key to presenting the other functional groups on the peptide in the correct orientation for optimal target engagement.
Correlation between Structural Features and Translation Inhibition
This compound and its analogs exert their antibacterial effect by inhibiting bacterial protein synthesis, a process known as translation. researchgate.netnih.gov The correlation between the specific structural features of these molecules and their ability to inhibit translation is a key area of SAR studies.
Studies on other translation inhibitors, such as the odilorhabdins (ODLs), have revealed similar principles. For ODLs, modifications to the peptide chain, including amino acid substitutions and truncations, have been shown to directly impact both antibacterial efficacy and the inhibition of translation. frontiersin.org For instance, the removal of certain amino acids or their functional groups led to a significant decrease in activity, highlighting the importance of specific structural components for ribosome binding and inhibition. frontiersin.org
For this compound, it can be inferred that a combination of structural elements is necessary for potent translation inhibition:
The biphenyl-containing macrocycle acts as the foundational scaffold, providing the necessary conformation and hydrophobic interactions for binding to the ribosome. researchgate.net
The peptide backbone and its specific amino acid side chains fine-tune the interaction, contributing to the potency of translation inhibition. researchgate.netnih.gov
The relationship between the structure of this compound and its function as a translation inhibitor is a clear example of how a molecule's chemical architecture dictates its biological mechanism of action. openaccessjournals.com
Advanced Research Methodologies Applied to Biphenomycin a Studies
Analytical Methodologies for Detection and Quantification in Research Matrices
The accurate detection and quantification of Biphenomycin A in diverse research samples, such as fermentation broths or in vitro assay systems, rely on powerful analytical techniques. These methods provide the sensitivity and selectivity required to isolate and measure the compound, often at very low concentrations.
Chromatography is a foundational technique for separating components within a mixture. When coupled with mass spectrometry, it becomes a formidable tool for both identifying and quantifying specific molecules like this compound.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a cornerstone technique for the analysis of this compound. measurlabs.comwikipedia.org HPLC separates compounds in a liquid mobile phase based on their physicochemical properties as they pass through a stationary phase column. measurlabs.com This separation is critical for isolating this compound from a complex matrix. The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing highly specific detection and structural information. wikipedia.orgrsc.org This combination allows for both the qualitative identification and precise quantitative measurement of the antibiotic. measurlabs.com LC-MS is particularly well-suited for analyzing polar and thermally labile compounds like peptides, which are not amenable to other methods. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful separation technique, but it is primarily used for volatile and semi-volatile compounds. filab.frfilab.fr For a complex, non-volatile molecule like this compound, direct analysis by GC-MS is not feasible. The sample must first undergo a chemical modification process known as derivatization to increase its volatility. research-solution.com This makes the application of GC-MS in this compound studies more complex than HPLC-MS, but it can be a valuable tool for identifying specific fragments or related volatile metabolites after appropriate sample preparation. frontiersin.org
Table 1: Chromatographic Techniques for this compound Analysis
| Technique | Principle | Application in this compound Research |
| HPLC-MS | Separates non-volatile compounds in a liquid phase based on polarity and size, followed by mass-based detection and quantification. measurlabs.comwikipedia.org | Primary method for detection, purification, and quantification of this compound and its analogs in fermentation cultures and biological assays. theses.cz |
| GC-MS | Separates volatile compounds in a gas phase, followed by mass-based detection. Requires derivatization for non-volatile analytes. filab.frfilab.fr | Analysis of potential volatile precursors or degradation products. Requires derivatization to analyze the parent compound, making it less direct than HPLC-MS. research-solution.com |
Spectroscopic methods are indispensable for the de novo structural elucidation of natural products. For this compound, these techniques have provided a detailed picture of its atomic arrangement and stereochemistry.
Advanced Nuclear Magnetic Resonance (NMR) Techniques have been fundamental in determining the complex three-dimensional structure of this compound. acs.org While one-dimensional NMR provides initial data on proton and carbon environments, advanced two-dimensional (2D) NMR experiments are required to piece together the full structure. nptel.ac.inipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow researchers to establish connectivity between atoms, revealing the amino acid sequence and the intricate cyclic structure. ipb.pt Furthermore, Nuclear Overhauser Effect (NOE) experiments provide information about through-space proximity of atoms, which is crucial for defining the molecule's conformation and stereochemistry. nptel.ac.inresearchgate.net The structure of this compound was successfully derived using such 2D NMR spectroscopy and molecular modeling. acs.org
Mass Spectrometry (MS) provides precise molecular weight information and fragmentation patterns that are key to confirming the identity and structure of this compound. nih.gov High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. nih.gov Tandem mass spectrometry (MS/MS), where ions are fragmented and their products analyzed, helps in sequencing the peptide backbone and identifying modifications. nih.govdntb.gov.ua This data complements NMR results to provide unambiguous structural confirmation. nih.gov
Table 2: Spectroscopic Techniques for this compound Characterization
| Technique | Principle | Information Obtained for this compound |
| Advanced NMR | Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to map atomic positions and connectivity within a molecule. nptel.ac.inipb.pt | Detailed 3D structure, amino acid sequence, stereochemistry, and molecular conformation in solution. acs.orgresearchgate.net |
| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules, providing molecular weight and fragmentation data. nih.govrsc.org | Confirmation of molecular formula, identification of structural components through fragmentation analysis (MS/MS). dntb.gov.uaiyte.edu.tr |
Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties, thereby improving its performance in an analytical system. research-solution.com This is particularly relevant when using techniques like GC-MS for compounds that are otherwise incompatible.
For a peptide like this compound, which contains polar functional groups such as amines and carboxylic acids, derivatization is essential for GC-MS analysis. jfda-online.com The primary goals are to increase thermal stability and volatility. Common derivatization reactions include:
Silylation: Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens on amines, alcohols, and carboxylic acids to replace them with a less polar trimethylsilyl (B98337) (TMS) group. nih.gov
Acylation: This process introduces an acyl group, often using reagents like trifluoroacetic anhydride (B1165640) (TFAA), to derivatize amine groups. This can enhance volatility and improve chromatographic separation. jfda-online.com
Alkylation/Esterification: Reagents such as boron trifluoride-methanol (BF₃-MeOH) are used to convert carboxylic acids into their more volatile methyl esters. research-solution.commdpi.com
These protocols, while adding a step to the analytical workflow, can enable the use of GC-MS for specific structural investigations or for detecting trace amounts of related substances that are amenable to the process. jfda-online.com
Table 3: Common Derivatization Approaches for Research Applications
| Derivatization Type | Example Reagent | Target Functional Groups | Purpose |
| Silylation | BSTFA | -OH, -NH₂, -COOH | Increases volatility and thermal stability for GC-MS. nih.gov |
| Acylation | TFAA | -NH₂, -OH | Creates more volatile and stable derivatives. jfda-online.com |
| Esterification | BF₃-Methanol | -COOH | Converts non-volatile acids to volatile esters for GC-MS analysis. mdpi.com |
Spectroscopic Characterization (e.g., Advanced NMR techniques, Mass Spectrometry)
Molecular and Cellular Biology Techniques for Mechanism of Action Studies
Understanding how this compound exerts its antibacterial effect requires a suite of molecular and cellular biology techniques. These assays probe the interaction of the antibiotic with its bacterial target and characterize the resulting cellular response.
Evidence points to the bacterial ribosome as the primary target of this compound and its analogs. nih.gov The ribosome is the cellular machinery responsible for translating mRNA into protein, and its inhibition is a common mechanism for antibiotics. biomol.com
Protein Synthesis Inhibition Assays are used to confirm that an antibiotic halts protein production in bacteria. A common method is the in vitro transcription/translation assay, where a cell-free system containing bacterial ribosomes and all necessary components is used to synthesize a reporter protein. The addition of an effective inhibitor like this compound will lead to a quantifiable decrease in protein production. nih.govtandfonline.com
Ribosomal Binding Assays directly investigate the physical interaction between the antibiotic and the ribosome. These can be performed using techniques like equilibrium dialysis or filter binding assays, where radiolabeled this compound is incubated with isolated bacterial ribosomes (both the complete 70S particle and its 30S and 50S subunits). Determining which subunit the drug binds to provides critical insight into its specific mechanism. uic.edu For many antibiotics that target the ribosome, binding occurs within key functional centers like the peptidyl transferase center on the 50S subunit or the decoding center on the 30S subunit. biomol.com Studies on Biphenomycin B have shown it inhibits bacterial translation, suggesting a direct interaction with the ribosome. nih.gov
Table 4: Assays for Investigating Mechanism of Action
| Assay Type | Principle | Objective in this compound Research |
| Protein Synthesis Inhibition | Measures the production of a reporter protein in a cell-free bacterial system. Inhibition is quantified by a reduction in the reporter signal. biomol.com | To confirm that this compound's antibacterial activity stems from the inhibition of bacterial protein synthesis. nih.gov |
| Ribosomal Binding | Uses labeled antibiotic to detect direct physical interaction with isolated ribosomal subunits (e.g., 30S, 50S). uic.edu | To identify the specific ribosomal subunit that this compound binds to, thereby localizing its site of action. dntb.gov.ua |
Microscopy provides a visual method to assess the physiological and morphological changes in bacteria upon exposure to an antibiotic. These techniques can reveal cellular-level damage and effects on bacterial communities, such as biofilms.
Fluorescence Microscopy is a powerful tool for observing specific cellular processes. By using fluorescent dyes that stain different cellular components (e.g., DNA, cell membranes), researchers can visualize antibiotic-induced damage. For example, dyes that only enter cells with compromised membranes can indicate membrane damage, while DNA stains can reveal changes in chromosome condensation or segregation. researchgate.net
This technique is also central to studying the impact of antibiotics on biofilms , which are structured communities of bacteria encased in a protective matrix. woundsource.com Bacteria within biofilms can be fluorescently labeled to monitor growth, structural changes, or cell death in response to treatment with this compound. Light sheet fluorescence microscopy (LSFM) is an advanced method particularly suited for this, as its low phototoxicity allows for continuous imaging of biofilm development over time. biorxiv.org Observing the disruption of biofilm formation or the killing of cells within an established biofilm would provide strong evidence of this compound's potential clinical utility. lbl.gov
Ribosomal Binding Assays and Protein Synthesis Inhibition Assays
Computational Chemistry and Bioinformatics Approaches in Drug Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, enabling researchers to model and simulate the behavior of molecules and their interactions with biological systems. irbbarcelona.org For a complex natural product like this compound, these approaches can elucidate its three-dimensional structure, predict its binding mode to target macromolecules, and inform the design of novel derivatives with improved therapeutic profiles.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. chemmethod.commdpi.com This method is crucial for understanding how a ligand, such as this compound, might interact with its biological target at the atomic level. The initial three-dimensional structure of this compound was, in fact, determined through a combination of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and molecular modeling, which laid the groundwork for any subsequent docking studies. unina.itfrontiersin.org
Following molecular docking, molecular dynamics (MD) simulations are often employed to study the physical movements of atoms and molecules in the complex over time. japsonline.comnih.gov MD simulations provide a dynamic view of the ligand-receptor interactions, allowing for the assessment of the stability of the predicted binding pose and the identification of key interactions, such as hydrogen bonds, that are maintained over a period of simulated time. nih.govrsc.org While specific molecular docking and dynamics simulation studies detailing the interaction of this compound with a definitive biological target are not extensively reported in publicly available literature, the principles of these techniques can be illustrated. For instance, a hypothetical docking study of this compound into a bacterial protein's active site would aim to identify the binding pose with the lowest energy score, indicating the most stable interaction.
Table 1: Illustrative Molecular Docking and Dynamics Simulation Data for this compound with a Hypothetical Bacterial Target
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -9.5 | Predicted free energy of binding from molecular docking. A more negative value indicates a stronger predicted binding affinity. |
| Key Interacting Residues | Tyr88, Asp124, Gln156 | Amino acid residues in the hypothetical target's binding site predicted to form significant interactions with this compound. |
| Hydrogen Bonds Formed | 4 | Number of hydrogen bonds predicted between this compound and the target protein in the docked pose. |
| RMSD of Ligand (Å) | 1.2 | The root-mean-square deviation of the ligand's atomic positions during a 100 ns molecular dynamics simulation, indicating the stability of the binding pose. |
This table is for illustrative purposes only, as specific experimental data from molecular docking and dynamics simulations of this compound is not widely available.
Pharmacophore Modeling for Analogue Design
Pharmacophore modeling is another powerful computational strategy in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. rsc.orgdovepress.com This model is not a real molecule but rather an abstract concept that is used to design new molecules with similar or improved biological activity. researchgate.net
For this compound, a pharmacophore model could be generated based on its known three-dimensional structure and its active analogues. researchgate.net The model would highlight key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for its antibacterial activity. Once a pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify new scaffolds that match the pharmacophoric features. japsonline.com This approach facilitates "scaffold hopping," where novel chemical skeletons can be found that may have better pharmacokinetic properties while retaining the desired biological activity.
The design of analogues is a cornerstone of medicinal chemistry, aiming to modify a lead compound to enhance its desirable properties. mdpi.comnih.gov The synthesis of analogues of Biphenomycin B, a closely related compound, has been reported, demonstrating the feasibility of chemically modifying the core structure. dovepress.com Computational pharmacophore modeling would significantly streamline the design process for future this compound analogues by prioritizing the synthesis of compounds that are most likely to be active.
Table 2: Hypothetical Pharmacophoric Features of this compound
| Pharmacophoric Feature | Geometric Constraint (Å) | Description |
| Hydrogen Bond Donor (HBD) | N-H of amino acid residue 1 | Essential for interaction with a key acceptor group in the target. |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of amino acid residue 2 | Crucial for forming a hydrogen bond with a donor group in the target. |
| Aromatic Ring (AR1) | Biphenyl (B1667301) moiety | Involved in π-π stacking or hydrophobic interactions within the binding pocket. |
| Aromatic Ring (AR2) | Biphenyl moiety | Provides a specific orientation and interaction with the target. |
| Hydrophobic Center (HY) | Side chain of amino acid residue 3 | Occupies a hydrophobic pocket in the target, contributing to binding affinity. |
This table represents a hypothetical pharmacophore model for this compound for illustrative purposes.
Future Research Directions and Translational Perspectives for Biphenomycin a
Development of Novel Therapeutic Lead Compounds from Biphenomycin A Derivatives
The macrocyclic peptide structure of this compound, particularly its 15-membered ring containing a biphenyl (B1667301) moiety, offers a versatile scaffold for chemical modification. mdpi.comnih.gov The development of novel therapeutic leads from this compound derivatives is a promising area of research aimed at improving potency, selectivity, and pharmacokinetic properties. mdpi.com
Research has demonstrated that the central amino acid of the Biphenomycin structure can be liberally exchanged to create a variety of derivatives. nih.gov A full synthetic account of Biphenomycin B and several of its derivatives has been reported, utilizing a Suzuki coupling reaction and macrolactamization as key steps. nih.gov This synthetic flexibility allows for the systematic study of how modifications, such as altering the polar side chain of the central amino acid, influence the compound's biological activity, including its ability to inhibit protein translation in bacteria. nih.gov The synthesis of structural variants can involve techniques like microwave-assisted intramolecular Suzuki-Miyaura cross-coupling to form the macrocycle. mdpi.com
The goal of creating these derivatives is to identify lead compounds with enhanced antibacterial and even antifungal activities. researchgate.net By modifying the core structure, researchers aim to develop candidates that could be progressed through the drug development pipeline. researchgate.net These synthesized amides and other variants may serve as the foundation for further research in medicinal chemistry and drug design. researchgate.net
Table 1: Investigated Biphenomycin Derivatives and Synthetic Goals
| Derivative Class | Synthetic Strategy | Research Objective | Reference(s) |
|---|---|---|---|
| Central Amino Acid Variants | Liberal exchange of the central amino acid followed by macrolactamization. | To study the influence of the polar side chain on translation inhibition. | nih.gov |
| Structural Variants via C-C Coupling | Microwave-assisted intramolecular Suzuki-Miyaura cross-coupling. | To efficiently generate the macrocyclic core and explore structure-activity relationships. | mdpi.com |
Strategies for Overcoming Microbial Resistance Mechanisms
The global rise in antimicrobial resistance (AMR) necessitates the development of strategies to maintain the efficacy of antibiotics like this compound. mdpi.comnih.gov Future research will likely focus on several key approaches to circumvent microbial defense mechanisms.
One major challenge is the formation of biofilms, which are communities of bacteria embedded in a self-produced matrix that can be up to 1,000 times more resistant to antimicrobial agents. jmb.or.kr Strategies to combat biofilm resistance include targeting the extracellular polymeric substances (EPS) that form the matrix, blocking the quorum sensing signaling pathways that bacteria use to coordinate biofilm formation, and utilizing bacteriophages that can disrupt the biofilm structure. jmb.or.kr Enhanced activity of efflux pumps is another common resistance mechanism within biofilms that needs to be addressed. jmb.or.kr
Combination therapy is another critical strategy. mdpi.com This involves using this compound in conjunction with other antimicrobial agents. This approach can create synergistic effects, where the combined activity is greater than the sum of the individual activities. For example, combining β-lactam antibiotics with β-lactamase inhibitors is a successful strategy against certain resistant bacteria. mdpi.com Similarly, combining this compound with compounds that inhibit resistance enzymes or disrupt the bacterial membrane could restore or enhance its effectiveness. The use of plant-derived compounds or other natural products in combination with conventional antibiotics has also shown promise in modifying and reducing resistance. nih.gov
Table 2: Microbial Resistance Mechanisms and Potential Counter-Strategies
| Resistance Mechanism | Description | Potential Counter-Strategy | Reference(s) |
|---|---|---|---|
| Biofilm Formation | Bacteria aggregate in a self-produced matrix, limiting antibiotic penetration and altering bacterial physiology. | Targeting the biofilm matrix (EPS), blocking quorum sensing, using recombinant phages. | jmb.or.kr |
| Increased Efflux Pumps | Bacteria actively pump the antibiotic out of the cell, preventing it from reaching its target. | Development of efflux pump inhibitors (EPIs) to be used in combination therapy. | jmb.or.kr |
| Enzymatic Degradation | Bacteria produce enzymes (e.g., β-lactamases) that chemically degrade the antibiotic. | Combination therapy with enzyme inhibitors; modification of the this compound structure to be less susceptible to degradation. | mdpi.com |
Exploration of New Biological Applications Beyond Antibacterial Activity
Antimicrobial peptides (AMPs) and other natural products are frequently discovered to possess a wide range of biological activities beyond their initial application. frontiersin.org Future research should explore the potential of this compound and its derivatives for new therapeutic uses. AMPs have been shown to exhibit antiviral, antifungal, anti-mitogenic, antitumor, and anti-inflammatory properties, suggesting they could be developed into a wide variety of drugs. frontiersin.org
The antifungal potential of this compound derivatives is a logical first step for exploration, as some synthetic amide derivatives have already shown activity against fungal isolates. researchgate.net Furthermore, the anticancer properties of natural products are well-documented. notulaebotanicae.ro For instance, petroleum ether extracts from Artemisia arborescens, a medicinal plant, have demonstrated significant anti-cancer activity against MCF-7 breast cancer cells. notulaebotanicae.ro Given that this compound is a complex natural product, investigating its cytotoxic activity against various cancer cell lines is a valid and potentially fruitful area of research.
Other potential applications include use as an antiviral or immunomodulatory agent. frontiersin.org The complex, conformationally constrained structure of this compound makes it an interesting candidate for interacting with various biological targets beyond the bacterial ribosome. Screening this compound and a library of its derivatives against a wide panel of biological targets could uncover entirely new therapeutic opportunities.
Advances in Scalable and Sustainable Synthetic Production
For this compound to be a viable therapeutic agent, its production must be both scalable and sustainable. Research in this area focuses on improving both chemical synthesis and biological production methods.
On the biological production front, mixed-culture fermentation has been shown to stimulate the production of this compound. The antibiotic is produced by Streptomyces griseorubiginosus, but its accumulation is significantly enhanced when co-cultured with Pseudomonas maltophilia. asm.org The partner strain, P. maltophilia, converts a precursor produced by the Streptomyces strain into the final active this compound. asm.org Optimizing these co-culture conditions or using metabolic engineering to enhance precursor production in the primary strain could lead to more efficient and scalable fermentation-based manufacturing. mdpi.com
Table 3: Comparison of Production Strategies for this compound
| Production Method | Key Features | Advantages | Challenges/Future Research | Reference(s) |
|---|---|---|---|---|
| Chemical Synthesis | Multi-step total synthesis involving macrocyclization (e.g., macrolactamization). | High purity; allows for creation of diverse derivatives. | Complex, lengthy process; requires optimization for sustainability and cost-effectiveness. | acs.orgnih.gov |
| Continuous-Flow Synthesis | Automated process using microreactors. | High efficiency, safety, and scalability; potential for improved yield and selectivity. | Requires specialized equipment and process optimization for this specific molecule. | rsc.org |
Q & A
Q. How to investigate synergistic effects between this compound and β-lactam antibiotics?
- Methodological Answer :
- Checkerboard Assays : Determine fractional inhibitory concentration indices (FICIs) for combinations.
- Time-Kill Curves : Assess bactericidal activity over 24 hours.
- Mechanistic Modeling : Use Bliss independence or Loewe additivity models to quantify synergy .
Methodological Notes for Data Handling
- Raw Data Management : Store chromatograms, spectra, and assay results in open-access repositories (e.g., Zenodo) with unique DOIs .
- Statistical Rigor : Report p-values, confidence intervals, and effect sizes. Use ANOVA for multi-group comparisons and correct for multiple testing .
- Ethical Replication : Adhere to COPE guidelines when reusing data and cite original sources comprehensively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
